molecular formula C20H30N2O5S2 B2663012 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 2034535-54-9

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2663012
CAS No.: 2034535-54-9
M. Wt: 442.59
InChI Key: RXMHDXWSZWAEDG-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring, a piperidine ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur dioxide under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is often constructed via a reductive amination process, where a ketone or aldehyde precursor reacts with an amine in the presence of a reducing agent.

    Coupling Reactions: The final step involves coupling the tetrahydrothiophene and piperidine intermediates with the phenylacetamide moiety. This can be achieved through amide bond formation using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the phenylacetamide moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of carbonyl groups.

    Substituted Aromatics: From electrophilic aromatic substitution.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: The compound can be used in studies to understand its interaction with various biological targets, such as receptors or enzymes.

    Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a tool compound to study cellular processes and pathways.

Mechanism of Action

The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with specific receptors or enzymes, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Uniqueness

Compared to similar compounds, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide may exhibit unique pharmacokinetic properties, such as improved bioavailability or metabolic stability, due to the presence of the isopropylsulfonyl group. This structural feature could enhance its interaction with biological targets, making it a more potent or selective compound for certain applications.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S2/c1-15(2)29(26,27)19-5-3-16(4-6-19)13-20(23)21-17-7-10-22(11-8-17)18-9-12-28(24,25)14-18/h3-6,15,17-18H,7-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMHDXWSZWAEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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